Oxolan-3-ylmethanesulfonamide

Beschreibung

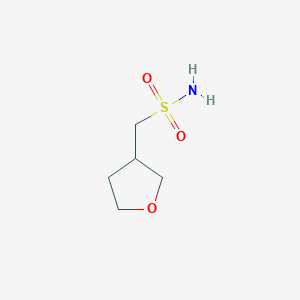

Structure

3D Structure

Eigenschaften

IUPAC Name |

oxolan-3-ylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S/c6-10(7,8)4-5-1-2-9-3-5/h5H,1-4H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOUZRZWVDPJJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247506-09-7 | |

| Record name | oxolan-3-ylmethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Oxolan 3 Ylmethanesulfonamide and Its Analogues

Established Synthetic Routes to the Oxolan-3-ylmethanesulfonamide Core Structure

The construction of the oxolan-3-ylmethanesulfonamide core can be approached by first synthesizing a key intermediate, (tetrahydrofuran-3-yl)methanol or a related derivative, which can then be further elaborated to the final product.

One common strategy begins with the reduction of 3-furancarboxylic acid or 3-furaldehyde. These starting materials can be reduced to 3-furanmethanol, which is then subjected to catalytic hydrogenation to saturate the furan ring, yielding (tetrahydrofuran-3-yl)methanol google.com. This alcohol serves as a versatile precursor for subsequent functionalization.

Alternatively, the synthesis can commence from diethyl maleate. A Michael addition of nitromethane, followed by a series of transformations, can lead to the formation of (tetrahydrofuran-3-yl)methanamine chemicalbook.com. This amine could potentially be converted to the corresponding sulfonamide, although this would represent a less direct route.

Another approach involves the cyclization of acyclic precursors. For instance, butane-1,2,4-triol can undergo acid-catalyzed dehydration to form 3-hydroxytetrahydrofuran, which can be a precursor to the 3-substituted oxolane core nih.gov.

A plausible and direct route to oxolan-3-ylmethanesulfonamide would involve the following conceptual steps:

Formation of a (Tetrahydrofuran-3-yl)methyl electrophile: Starting from the readily available (tetrahydrofuran-3-yl)methanol, the hydroxyl group can be converted into a good leaving group. This is typically achieved by mesylation or tosylation to form the corresponding sulfonate ester, or by conversion to a halide, such as 3-(iodomethyl)tetrahydrofuran chemicalbook.com.

Nucleophilic substitution with a sulfonamide source: The resulting electrophilic intermediate can then undergo a nucleophilic substitution reaction with a suitable sulfonamide nucleophile or a precursor. For example, reaction with the anion of methanesulfonamide (B31651) or with ammonia followed by sulfonylation could yield the target compound.

The following table outlines potential precursors and their corresponding synthetic transformations:

| Starting Material | Key Intermediate | Reagents and Conditions |

| 3-Furancarboxylic Acid | (Tetrahydrofuran-3-yl)methanol | 1. Reduction (e.g., NaBH₄, catalyst) 2. Catalytic Hydrogenation (e.g., Pd/C) google.com |

| Diethyl Maleate | (Tetrahydrofuran-3-yl)methanamine | Multi-step synthesis via Michael addition chemicalbook.com |

| (Tetrahydrofuran-3-yl)methanol | (Tetrahydrofuran-3-yl)methyl mesylate | Mesyl chloride, base (e.g., triethylamine) |

| (Tetrahydrofuran-3-yl)methanol | 3-(Iodomethyl)tetrahydrofuran | Reagents for alcohol to iodide conversion (e.g., P/I₂) |

Advanced Synthetic Strategies for Complex Derivatization

For the synthesis of more complex analogues of oxolan-3-ylmethanesulfonamide, advanced strategies that allow for greater control over substitution and stereochemistry are necessary. These methods often involve cycloaddition reactions or the use of organometallic reagents.

[3+2] Cycloaddition Reactions: A powerful method for constructing the tetrahydrofuran (B95107) ring is through [3+2] cycloaddition reactions. For example, the reaction of carbonyl ylides with alkenes can provide highly substituted tetrahydrofurans nih.gov. This approach would allow for the introduction of various substituents on the oxolane ring, leading to a diverse range of analogues.

Hydroamination: Intramolecular hydroamination of unsaturated alcohols offers a direct and atom-economical route to substituted tetrahydrofurans wikipedia.orgrsc.orglibretexts.orgnih.govprinceton.edu. By starting with an appropriately designed aminoalkene, the oxolane ring can be formed with concomitant introduction of a nitrogen-containing substituent, which could then be converted to the sulfonamide.

Organometallic Approaches: The use of organometallic reagents can facilitate the formation of the C-S bond necessary for the sulfonamide group. For instance, a Grignard or organolithium reagent derived from a 3-halomethyltetrahydrofuran could react with a sulfur dioxide equivalent, followed by amination.

The derivatization of the sulfonamide nitrogen also presents opportunities for creating analogues. N-alkylation or N-arylation of the primary sulfonamide can be achieved using various catalytic methods, further expanding the chemical space around the core structure.

Stereochemical Control in the Synthesis of Oxolan-3-ylmethanesulfonamide Analogues

The 3-position of the oxolane ring in oxolan-3-ylmethanesulfonamide is a stereocenter. Therefore, controlling the stereochemistry at this position is a critical aspect of synthesizing enantiomerically pure analogues.

Chiral Pool Synthesis: A common strategy for obtaining enantiomerically pure compounds is to start from a chiral precursor. For example, the synthesis can begin with commercially available (S)- or (R)-(tetrahydrofuran-3-yl)methanol nih.govmyskinrecipes.com. These chiral alcohols can be converted to the target sulfonamide without affecting the stereocenter, thus providing access to either enantiomer of the final product. A patented method describes the synthesis of S-(+)-tetrahydrofuran-3-methanol through the resolution of a racemic mixture using a chiral resolving agent google.com.

Asymmetric Synthesis: Asymmetric catalytic methods can also be employed to establish the stereocenter during the synthesis of the tetrahydrofuran ring. For instance, asymmetric hydrogenation of a suitable unsaturated precursor to (tetrahydrofuran-3-yl)methanol could be utilized. Stereoselective reductions of ketones or asymmetric cycloaddition reactions are also powerful tools for controlling stereochemistry nih.gov.

Substrate-Controlled Diastereoselective Reactions: For analogues with multiple stereocenters, substrate-controlled reactions can be used to set the relative stereochemistry. The existing stereocenter(s) in the starting material can direct the stereochemical outcome of subsequent reactions, allowing for the synthesis of specific diastereomers nih.gov.

The following table summarizes approaches to stereochemical control:

| Strategy | Description | Example |

| Chiral Pool Synthesis | Utilization of readily available enantiomerically pure starting materials. | Starting from (S)-(Tetrahydrofuran-3-yl)methanol to obtain the (S)-enantiomer of the final product nih.gov. |

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity in a key bond-forming reaction. | Asymmetric hydrogenation of a prochiral furan derivative. |

| Diastereoselective Synthesis | An existing stereocenter in the substrate directs the formation of a new stereocenter. | Diastereoselective reduction of a ketone on a chiral tetrahydrofuran precursor nih.gov. |

Functional Group Interconversions and Post-Synthetic Modifications

Functional group interconversions (FGIs) are crucial for transforming readily available starting materials into the necessary intermediates for the synthesis of oxolan-3-ylmethanesulfonamide and its analogues.

A key FGI in the proposed synthetic routes is the conversion of the primary alcohol of (tetrahydrofuran-3-yl)methanol into a better leaving group. This is essential for the subsequent nucleophilic substitution to introduce the sulfonamide moiety.

Alcohol to Sulfonate Ester: The reaction of the alcohol with a sulfonyl chloride (e.g., mesyl chloride or tosyl chloride) in the presence of a base (e.g., triethylamine or pyridine) is a standard method to form a sulfonate ester. This transformation proceeds with retention of configuration at the carbon atom.

Alcohol to Halide: The alcohol can also be converted to an alkyl halide (e.g., iodide or bromide). This can be achieved using various reagents, such as phosphorus tribromide (PBr₃) or a combination of triphenylphosphine and iodine. This conversion typically proceeds with inversion of configuration if it follows an Sₙ2 pathway.

Post-synthetic modifications of the sulfonamide group can also be performed to generate a library of analogues.

N-Alkylation/N-Arylation: The primary sulfonamide can be deprotonated with a base and reacted with an alkyl or aryl halide to introduce a substituent on the nitrogen atom.

Conversion to other functional groups: The sulfonamide group itself can potentially be transformed into other functionalities, although this is less common.

Principles of Green Chemistry in Oxolan-3-ylmethanesulfonamide Synthesis

Applying the principles of green chemistry to the synthesis of oxolan-3-ylmethanesulfonamide aims to reduce the environmental impact of the chemical processes involved.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. Catalytic reactions, such as catalytic hydrogenation and hydroamination, are generally more atom-economical than stoichiometric reactions.

Use of Safer Solvents and Reagents: The choice of solvents and reagents can significantly impact the environmental footprint of a synthesis. Utilizing greener solvents, such as water or bio-based solvents like 2-methyltetrahydrofuran (2-MeTHF), which is itself a derivative of renewable resources, is preferable to hazardous organic solvents researchgate.net. The use of less toxic and more sustainable reagents is also a critical consideration.

Catalysis: The use of catalysts, including biocatalysts, can lead to more efficient and selective reactions under milder conditions, reducing energy consumption and waste generation. For example, enzymatic resolutions could be an alternative to classical chemical resolution for obtaining enantiomerically pure intermediates.

Renewable Feedstocks: Whenever possible, starting materials derived from renewable resources should be considered. As mentioned, the tetrahydrofuran core can be synthesized from biomass-derived furfural researchgate.net.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating.

By incorporating these principles, the synthesis of oxolan-3-ylmethanesulfonamide and its analogues can be designed to be more sustainable and environmentally friendly.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations of Oxolan 3 Ylmethanesulfonamide Derivatives

Foundational Concepts of SAR and QSAR Applied to Sulfonamide and Oxolane Systems

Structure-Activity Relationship (SAR) studies are qualitative in nature and focus on identifying which molecular fragments or functional groups are crucial for the biological activity of a compound. This is often achieved by synthesizing and testing a series of structurally related analogs. For sulfonamides, SAR studies have a long history, dating back to the discovery of their antibacterial properties. Key structural features of sulfonamides that are generally considered important for their biological activity include the nature of the substituents on the sulfonamide nitrogen and the aromatic ring. openaccesspub.orgslideshare.net

Quantitative Structure-Activity Relationship (QSAR) moves beyond the qualitative observations of SAR by establishing a mathematical correlation between the chemical structure and biological activity. nih.gov QSAR models use molecular descriptors to quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. nih.gov For sulfonamide derivatives, QSAR studies have been employed to predict their activity against various targets, including enzymes like carbonic anhydrase. nih.gov These models can help in predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts.

The general approach for a QSAR study involves several key steps:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical techniques.

Interactive Table: Key Molecular Descriptors in QSAR

| Descriptor Type | Description | Examples |

| Electronic | Describes the electronic properties of the molecule. | Dipole moment, HOMO/LUMO energies, Atomic charges |

| Steric | Relates to the size and shape of the molecule. | Molecular weight, Molar refractivity, van der Waals volume |

| Hydrophobic | Quantifies the lipophilicity of the molecule. | LogP (octanol-water partition coefficient) |

| Topological | Describes the connectivity of atoms in the molecule. | Connectivity indices, Wiener index |

Mapping Structural Modulations of the Oxolan-3-ylmethanesulfonamide Scaffold to Biological Hypotheses

Given the scaffold of Oxolan-3-ylmethanesulfonamide, several structural modifications can be envisioned to probe its SAR and test biological hypotheses. These modifications can be systematically explored at three main positions: the oxolane ring, the methanesulfonamide (B31651) linker, and the sulfonamide group itself.

Modifications on the Oxolane Ring:

Stereochemistry: The oxolane ring in Oxolan-3-ylmethanesulfonamide has a chiral center at the 3-position. The absolute stereochemistry (R or S) can profoundly influence the biological activity by affecting how the molecule fits into a binding site. A biological hypothesis would be that one enantiomer is significantly more active than the other.

Substitution: Introducing substituents at various positions on the oxolane ring can alter the steric and electronic properties of the molecule. For example, adding a hydroxyl group could introduce a new hydrogen bonding interaction, while a methyl group could provide a beneficial steric interaction or increase lipophilicity.

Modifications of the Sulfonamide Group:

N-Substitution: The primary sulfonamide (-SO₂NH₂) is a key functional group. Substitution on the nitrogen atom (forming a secondary or tertiary sulfonamide) is a common strategy in medicinal chemistry. tandfonline.com Introducing different substituents can modulate the acidity of the N-H proton and the hydrogen bonding capabilities of the group, which are often critical for binding to target proteins. For instance, substituting the nitrogen with a heterocyclic ring has been a successful strategy in developing potent enzyme inhibitors. nih.gov

Interactive Table: Hypothetical SAR of Oxolan-3-ylmethanesulfonamide Derivatives

| Modification | Position | R-Group | Biological Activity Hypothesis |

| Stereochemistry | Oxolan-3-yl | (R) vs (S) | Enantioselective binding to target |

| Substitution | Oxolan-2-yl | -OH | Increased potency via H-bonding |

| Substitution | Oxolan-4-yl | -CH₃ | Increased lipophilicity and cell permeability |

| N-Substitution | Sulfonamide | -Methyl | Altered pKa and binding affinity |

| N-Substitution | Sulfonamide | -Phenyl | Introduction of aromatic interactions |

Predictive Modeling and Statistical Validation in QSAR Studies

Predictive modeling in QSAR aims to develop robust and validated models that can accurately predict the biological activity of new chemical entities. benthamdirect.comresearchgate.net The development of a predictive QSAR model involves a careful selection of molecular descriptors and a suitable statistical method.

Commonly used statistical methods in QSAR modeling include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of molecular descriptors. researchgate.net

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.

Artificial Neural Networks (ANN): ANNs are machine learning algorithms that can model complex non-linear relationships between descriptors and activity. jbclinpharm.orgjbclinpharm.org

The statistical validation of a QSAR model is crucial to ensure its reliability and predictive power. jbclinpharm.org Key statistical parameters used for validation include:

Coefficient of determination (R²): This parameter indicates the goodness of fit of the model to the training data. A value close to 1 suggests a good fit. benthamdirect.com

Cross-validated coefficient of determination (Q²): This is a measure of the model's predictive ability, typically calculated using a leave-one-out (LOO) or leave-many-out (LMO) cross-validation procedure. A Q² value greater than 0.5 is generally considered indicative of a good predictive model. jbclinpharm.org

External validation: The model's predictive power is further assessed using an external test set of compounds that were not used in the model development. The predictive R² (R²_pred) is calculated for the test set.

Interactive Table: Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

| R² | Goodness of fit for the training set | > 0.6 |

| Q² (LOO) | Predictive ability from cross-validation | > 0.5 |

| R²_pred | Predictive ability for an external test set | > 0.5 |

| RMSE | Root Mean Square Error; measures the error of prediction | As low as possible |

Rational Design Principles Derived from SAR Analysis

Based on the foundational concepts of SAR and the potential structural modulations of the Oxolan-3-ylmethanesulfonamide scaffold, several rational design principles can be proposed to guide the synthesis of new derivatives with potentially improved biological activity. The rational design of new sulfonamide derivatives often focuses on optimizing their interactions with specific biological targets. nih.govingentaconnect.comresearchgate.net

Key Design Principles:

Exploitation of Stereochemistry: The synthesis and biological evaluation of individual enantiomers of Oxolan-3-ylmethanesulfonamide and its derivatives is a primary step. This will determine if the biological target has a stereospecific binding preference.

Introduction of Hydrogen Bond Donors/Acceptors: The oxygen atom of the oxolane ring is a hydrogen bond acceptor. SAR studies can explore the introduction of hydrogen bond donors (e.g., -OH, -NH₂) or additional acceptors on the oxolane ring to form new interactions with the target protein.

Targeted N-Substitution of the Sulfonamide: The primary sulfonamide can be derivatized with various substituents to probe the binding pocket of the target. For example, if the target has a nearby hydrophobic pocket, introducing a lipophilic group on the sulfonamide nitrogen could enhance binding affinity. Conversely, a polar group could be introduced to engage with a polar region of the binding site.

By systematically applying these principles and iteratively feeding the biological data back into the design process, it is possible to develop a comprehensive SAR for the Oxolan-3-ylmethanesulfonamide class of compounds and ultimately discover new drug candidates with improved therapeutic profiles.

Preclinical Biological Activity and Mechanistic Elucidation of Oxolan 3 Ylmethanesulfonamide Analogues

Target Identification and Engagement Studies

Initial research efforts to identify the biological targets of Oxolan-3-ylmethanesulfonamide analogues have led to the discovery of their activity as modulators of the innate immune system. Specifically, certain 3-substituted 5-amino-6H-thiazolo[4,5-d]pyrimidine-2,7-dione compounds, which incorporate the (hydroxymethyl)tetrahydrofuran-3-yl]methanesulfonamide structure, have been identified as agonists of Toll-like receptor 7 (TLR7). google.comsmolecule.com TLR7 is an endosomal receptor that plays a crucial role in the recognition of single-stranded RNA viruses and the subsequent activation of an immune response. google.comfrontiersin.org

Target engagement of these analogues has been confirmed through in vitro reporter assays. These assays typically utilize human embryonic kidney (HEK) 293 cells engineered to express human TLR7 and a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP), under the control of a nuclear factor-kappa B (NF-κB) promoter. frontiersin.org Activation of TLR7 by an agonist compound leads to the downstream activation of NF-κB and subsequent expression of the reporter gene, which can be quantified to determine the potency of the compound.

| Compound Class | Target | Assay System | Outcome |

| Thiazolo[4,5-d]pyrimidine (B1250722) Analogues | Toll-like receptor 7 (TLR7) | HEK293 cells expressing human TLR7 and an NF-κB-SEAP reporter | Agonist activity confirmed by induction of reporter gene expression |

Cellular Pathway Perturbation and Phenotypic Screening in Research Models

The engagement of TLR7 by Oxolan-3-ylmethanesulfonamide analogues initiates a signaling cascade that perturbs cellular pathways involved in innate immunity. Upon activation, TLR7 signaling through the MyD88 adaptor protein leads to the activation of transcription factors, including NF-κB and interferon regulatory factor 7 (IRF7). frontiersin.org This results in the production and secretion of a variety of pro-inflammatory cytokines and type I interferons. frontiersin.orgnih.govresearchgate.net

Phenotypic screening of these analogues in primary immune cell cultures has demonstrated their ability to induce specific cellular responses. For instance, treatment of human peripheral blood mononuclear cells (PBMCs) with these compounds leads to the dose-dependent production of cytokines such as interferon-alpha (IFN-α), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net Furthermore, these analogues have been shown to induce the maturation of dendritic cells, a key cell type linking the innate and adaptive immune systems. nih.govresearchgate.net

| Cell Type | Pathway Perturbation | Phenotypic Outcome |

| Human PBMCs | TLR7/MyD88/NF-κB signaling | Secretion of IFN-α, IL-6, TNF-α |

| Plasmacytoid Dendritic Cells | TLR7/MyD88/IRF7 signaling | Maturation, upregulation of co-stimulatory molecules, production of Type I interferons |

| B-lymphocytes | TLR7 signaling | Enhanced activation and proliferation |

Investigation of Mode of Action at the Molecular Level

The molecular mode of action of Oxolan-3-ylmethanesulfonamide analogues as TLR7 agonists involves their binding to the TLR7 protein within the endosomal compartment of immune cells. This binding event induces a conformational change in the receptor, leading to its dimerization and the recruitment of downstream signaling adaptors. nih.gov The activation of the TLR7 signaling pathway culminates in the nuclear translocation of transcription factors that drive the expression of genes involved in the antiviral and anti-tumor immune response. frontiersin.org

The structure-activity relationship (SAR) studies of these analogues have provided insights into the key molecular features required for potent TLR7 agonism. The thiazolo[4,5-d]pyrimidine core appears to be a critical scaffold for activity, while modifications at the 3-position, including the incorporation of the oxolan-3-ylmethanesulfonamide moiety, significantly influence the potency and selectivity of the compounds. google.com

Exploration of Therapeutic Potential in Preclinical Disease Models

The immunomodulatory properties of Oxolan-3-ylmethanesulfonamide analogues, specifically their ability to act as TLR7 agonists, have prompted the exploration of their therapeutic potential in various preclinical disease models, particularly in oncology. The rationale behind this approach is that TLR7 activation can stimulate a potent anti-tumor immune response.

In syngeneic mouse tumor models, such as the CT26 colon carcinoma model, systemically administered TLR7 agonists have demonstrated significant anti-tumor efficacy, both as single agents and in combination with other immunotherapies like anti-PD-1 antibodies. frontiersin.orgbioworld.com The anti-tumor activity is often associated with increased infiltration of cytotoxic T-lymphocytes into the tumor microenvironment and the induction of a durable immunological memory, leading to the rejection of tumor rechallenge. dtu.dk

Preclinical studies in xenograft models of human cancers, including gastric, breast, and ovarian carcinomas, have also shown that targeted delivery of TLR7 agonists can lead to significant tumor growth inhibition. aacrjournals.org These findings underscore the potential of Oxolan-3-ylmethanesulfonamide analogues with TLR7 agonist activity as novel cancer immunotherapeutics.

| Disease Model | Compound Type | Key Findings |

| CT26 Colon Carcinoma (mouse) | Systemic TLR7 agonist | Synergistic anti-tumor activity with anti-PD-1 antibodies, increased tumor-infiltrating lymphocytes. frontiersin.orgbioworld.com |

| N87 Gastric Carcinoma (xenograft) | Anti-HER2-TLR7 agonist conjugate | Significant tumor growth inhibition. aacrjournals.org |

| HCC1954 Breast Carcinoma (xenograft) | Anti-HER2-TLR7 agonist conjugate | Significant tumor growth inhibition. aacrjournals.org |

| SKOV-3 Ovarian Carcinoma (xenograft) | Anti-HER2-TLR7 agonist conjugate | Significant tumor growth inhibition. aacrjournals.org |

| B-cell Lymphoma (xenograft) | Dual TLR7/8 agonist | Enhanced antibody-dependent cell-mediated cytotoxicity with rituximab. ashpublications.org |

Computational Chemistry and in Silico Approaches for Oxolan 3 Ylmethanesulfonamide Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) can be utilized to determine the electronic structure of Oxolan-3-ylmethanesulfonamide, which in turn provides insights into its reactivity and potential interactions.

Key parameters that can be derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution across the molecule. The MEP map identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are critical for predicting non-covalent interactions with biological macromolecules. For Oxolan-3-ylmethanesulfonamide, the oxygen and nitrogen atoms of the sulfonamide group are expected to be electron-rich, while the hydrogen atoms of the amine group would be electron-poor.

Table 1: Hypothetical Quantum Chemical Properties of Oxolan-3-ylmethanesulfonamide (Calculated at the B3LYP/6-31G level of theory)*

| Property | Value |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 9.6 eV |

| Dipole Moment | 4.2 D |

Note: The data in this table is illustrative and represents typical values that would be obtained from such calculations.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method is instrumental in identifying potential biological targets for a compound and understanding the key interactions that stabilize the ligand-receptor complex. For Oxolan-3-ylmethanesulfonamide, docking studies could be performed against various enzymes that are known to be modulated by sulfonamides, such as carbonic anhydrases or dihydrofolate synthase.

The docking process involves generating a multitude of possible conformations of the ligand within the active site of the receptor and scoring them based on a force field. The scoring function estimates the binding affinity, with lower scores typically indicating a more favorable interaction. The resulting docked poses can reveal important interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the receptor, as well as the presence of solvent molecules. These simulations can be used to assess the stability of the docked pose, calculate the binding free energy with higher accuracy, and identify conformational changes that may occur upon ligand binding.

Table 2: Illustrative Molecular Docking Results of Oxolan-3-ylmethanesulfonamide with a Hypothetical Protein Target

| Parameter | Value |

|---|---|

| Docking Score (kcal/mol) | -7.8 |

| Number of Hydrogen Bonds | 3 |

| Interacting Residues | ASN121, LYS45, GLU102 |

Note: The data in this table is for illustrative purposes and represents plausible outcomes of a molecular docking and dynamics study.

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is often dependent on its three-dimensional conformation. Oxolan-3-ylmethanesulfonamide possesses several rotatable bonds, allowing it to adopt a variety of conformations. Conformational analysis aims to identify the low-energy (i.e., most stable) conformers of the molecule and to map the potential energy surface that governs the transitions between them.

Computational methods, such as systematic or stochastic conformational searches, can be used to generate a large number of possible conformations. Each of these conformations is then subjected to energy minimization using quantum mechanics or molecular mechanics methods to identify the stable structures. The relative energies of these conformers can then be calculated to determine their population at a given temperature. Understanding the preferred conformations of Oxolan-3-ylmethanesulfonamide is crucial for rationalizing its binding to a specific receptor, as the bioactive conformation may not necessarily be the global minimum energy structure.

Table 3: Hypothetical Relative Energies of Stable Conformers of Oxolan-3-ylmethanesulfonamide

| Conformer | Dihedral Angle (°C-S-N-H) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | 60 | 0.00 |

| 2 | 180 | 1.25 |

Note: This table presents hypothetical data to illustrate the results of a conformational analysis.

Virtual Screening and De Novo Design Methodologies

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. If a biological target for Oxolan-3-ylmethanesulfonamide is identified, ligand-based or structure-based virtual screening could be employed to find other potential inhibitors.

In ligand-based virtual screening, the known structure of Oxolan-3-ylmethanesulfonamide would be used as a template to search for other molecules with similar 2D or 3D features. In structure-based virtual screening, the 3D structure of the target receptor would be used to dock a large library of compounds, and those with the best docking scores would be selected for further investigation.

De novo design, on the other hand, is a computational method for designing novel molecules with desired properties. Using the structure of the target's active site, algorithms can be used to build new molecules piece-by-piece or by modifying an existing scaffold like Oxolan-3-ylmethanesulfonamide. This approach can lead to the design of novel compounds with potentially improved potency, selectivity, and pharmacokinetic properties.

Table 4: Table of Compounds

| Compound Name |

|---|

| Oxolan-3-ylmethanesulfonamide |

| Carbonic anhydrase |

Medicinal Chemistry and Drug Discovery Research Strategies Involving Oxolan 3 Ylmethanesulfonamide

Oxolan-3-ylmethanesulfonamide as a Core Scaffold for Lead Generation and Optimization

The compound Oxolan-3-ylmethanesulfonamide serves as an exemplary core scaffold in medicinal chemistry, embodying key features desirable for lead generation and optimization. A scaffold is considered the central framework of a molecule, upon which various functional groups can be appended to modulate its biological activity and physicochemical properties. researchgate.net The oxolane-sulfonamide motif is particularly valuable due to the combination of the oxolane (tetrahydrofuran) ring and the sulfonamide group. nih.gov

The oxolane ring is a five-membered saturated heterocycle containing an oxygen atom. Its non-planar, flexible nature allows it to present substituents in specific three-dimensional orientations, which can be crucial for fitting into the binding pockets of biological targets. The oxygen atom can also act as a hydrogen bond acceptor. The sulfonamide functional group is a cornerstone in drug discovery, found in a wide array of FDA-approved drugs. nih.govresearchgate.net It is a strong hydrogen bond donor and acceptor, which facilitates strong interactions with protein targets. researchgate.net

In lead generation, a compound like Oxolan-3-ylmethanesulfonamide can be used as a starting point for creating a library of analogs. By systematically modifying different parts of the scaffold—the oxolane ring, the methylene linker, and the sulfonamide nitrogen—medicinal chemists can explore the structure-activity relationship (SAR) to identify compounds with improved potency, selectivity, and drug-like properties. creageninc.com This process, known as lead optimization, aims to refine the initial "hit" compound into a preclinical candidate. researchgate.net

The table below illustrates potential modifications to the Oxolan-3-ylmethanesulfonamide scaffold and the strategic rationale behind them in a lead optimization campaign.

| Modification Site | Example Modification | Rationale for Optimization |

| Oxolane Ring | Introduction of a hydroxyl or methyl group | Probe for additional binding interactions; alter lipophilicity. |

| Methylene Linker | Replacement with a carbonyl or amine group | Modify bond angles, polarity, and hydrogen bonding capacity. |

| Sulfonamide Nitrogen | Alkylation (e.g., adding a methyl or ethyl group) | Increase lipophilicity; prevent metabolic N-dealkylation. |

| Sulfonamide Nitrogen | Acylation or substitution with an aromatic ring | Introduce vectors for exploring larger regions of the target's binding site. |

This table presents hypothetical modifications based on established medicinal chemistry principles for the purpose of illustrating a lead optimization strategy.

Bioisosterism and Scaffold Hopping Approaches with the Oxolane-Sulfonamide Motif

Bioisosterism and scaffold hopping are powerful strategies in drug design used to improve a compound's properties while retaining its desired biological activity. rsc.org Bioisosteres are functional groups or molecules that have similar physical or chemical properties, which produce broadly similar biological effects. drughunter.com This strategy is often employed to address liabilities such as metabolic instability, toxicity, or poor pharmacokinetics.

For the oxolane-sulfonamide motif, several bioisosteric replacements can be considered. The sulfonamide group, for instance, is a classic bioisostere of a carboxylic acid but can itself be replaced to fine-tune properties. drughunter.comtandfonline.com A common replacement is a gem-dimethylsulfone, which can retain potency while eliminating the formation of potentially long-lasting sulfonamide metabolites. nih.govcambridgemedchemconsulting.com Amides are another potential bioisostere, though this replacement can sometimes lead to a loss of potency. nih.gov

The oxolane ring can also be replaced with other cyclic systems. Oxetanes, for example, are four-membered rings that have gained interest as small, polar, three-dimensional motifs that can alter a compound's solubility and metabolic profile. nih.gov

Scaffold hopping involves a more drastic change, where the entire core structure (the scaffold) is replaced with a chemically different one that maintains the original pharmacophoric features—the essential spatial arrangement of functional groups required for biological activity. nih.govnih.gov For a molecule based on Oxolan-3-ylmethanesulfonamide, a scaffold hop might replace the oxolane-methanesulfonamide core with a completely different framework, such as a substituted piperidine or a bridged bicyclic system, that positions the key interacting groups in a similar orientation. youtube.com This is often done to escape patent-protected chemical space or to drastically improve properties like brain penetration. nih.gov

| Original Moiety | Potential Bioisostere / Scaffold Hop | Rationale |

| Sulfonamide (-SO₂NH₂) | gem-Dimethylsulfone (-SO₂(CH₃)₂) | Reduce metabolic lability while maintaining similar geometry and potency. nih.gov |

| Sulfonamide (-SO₂NH₂) | Acyl Sulfonamide (-SO₂NHCOR) | Modulate acidity (pKa) to better mimic a carboxylic acid. drughunter.com |

| Oxolane Ring | Oxetane Ring | Introduce a more strained, polar ring to improve solubility and metabolic stability. nih.gov |

| Oxolane Ring | Cyclopentyl Ring | Remove the hydrogen bond accepting ether oxygen to increase lipophilicity. |

| Oxolane-Sulfonamide Scaffold | Substituted Piperidine Scaffold | A scaffold hop to a different heterocyclic system that can present key functional groups in a similar spatial arrangement. youtube.com |

This table illustrates potential bioisosteric replacements and scaffold hopping concepts applicable to the Oxolan-3-ylmethanesulfonamide structure based on literature examples.

Strategies for Enhancing Potency and Selectivity in Preclinical Drug Discovery

A primary goal of preclinical drug discovery is to optimize a lead compound to maximize its potency against the intended target while minimizing its activity against other targets (enhancing selectivity). This reduces the likelihood of off-target side effects. For inhibitors based on the oxolan-sulfonamide scaffold, several rational design strategies can be employed.

One key approach is to leverage detailed structural information of the target protein, often from X-ray crystallography. By understanding how a compound binds, chemists can design modifications that form additional favorable interactions, such as hydrogen bonds or hydrophobic contacts, thereby increasing potency. For sulfonamide-based inhibitors, the sulfonamide group often coordinates with a key metal ion (like zinc in carbonic anhydrases) or forms critical hydrogen bonds deep within a binding pocket. nih.gov Adding substituents that reach into adjacent pockets can dramatically increase both potency and selectivity. acs.org

Selectivity between closely related protein isoforms (e.g., different types of carbonic anhydrases or kinases) is a common challenge. acs.org Achieving selectivity often relies on exploiting subtle differences in the amino acid composition of their respective binding sites. For example, if one isoform has a larger hydrophobic pocket than another, extending a substituent on the oxolane-sulfonamide scaffold with a bulkier group could selectively favor binding to that isoform.

The "tail approach" is a common strategy in sulfonamide drug design where different chemical moieties (tails) are attached to the core scaffold to probe different regions of the binding site. This has been used effectively to develop sulfonamides with high potency and excellent selectivity for bacterial carbonic anhydrases over human isoforms. nih.gov

| Strategy | Application to Oxolan-3-ylmethanesulfonamide | Expected Outcome |

| Structure-Activity Relationship (SAR) | Synthesize analogs with substitutions at various positions on the oxolane ring. | Identify regions of the molecule sensitive to substitution and map the target's binding pocket. |

| Exploiting Hydrophobic Pockets | Add a phenyl or benzyl group to the sulfonamide nitrogen. | Increase potency by forming favorable interactions in a nearby hydrophobic region of the target. |

| Enhancing Hydrogen Bonding | Introduce a hydroxyl group on the oxolane ring. | Form an additional hydrogen bond with a specific amino acid residue in the target, increasing affinity. |

| Isoform-Selective Design | Design a substituent that sterically clashes with a residue in an off-target isoform but not the intended target. | Improve the selectivity profile, leading to a potentially safer drug candidate. |

This table outlines strategies for potency and selectivity enhancement using Oxolan-3-ylmethanesulfonamide as a template, based on general principles of medicinal chemistry.

Integration of High-Throughput Screening and Cheminformatics in Early-Stage Discovery

High-Throughput Screening (HTS) and cheminformatics are indispensable tools in modern early-stage drug discovery. bmglabtech.comnih.gov HTS allows for the rapid, automated testing of hundreds of thousands to millions of chemical compounds against a specific biological target to identify initial "hits." ewadirect.com A compound library containing diverse structures, including foundational scaffolds like Oxolan-3-ylmethanesulfonamide and its derivatives, could be screened in this manner. researchgate.net

Once an HTS campaign is complete, a large dataset is generated, and this is where cheminformatics plays a crucial role. Cheminformatics involves the use of computational methods to analyze and manage chemical and biological data. dntb.gov.ua The first step is typically "hit validation," where raw screening data is processed to remove false positives. Subsequently, cheminformatics tools are used to analyze the validated hits. nih.gov

Key cheminformatics applications in this context include:

Hit Clustering: Compounds are grouped based on structural similarity. This can reveal multiple distinct chemical series, or scaffolds, that are active against the target. Identifying a cluster of active compounds around the oxolane-sulfonamide motif would increase confidence that this is a promising scaffold for further investigation.

Structure-Activity Relationship (SAR) Analysis: For a given series, computational tools can help identify the structural features that are most important for activity. This can guide the design of the next generation of compounds for synthesis and testing.

Predictive Modeling: Using the HTS data, machine learning models can be built to predict the activity of new, unsynthesized compounds. This allows chemists to prioritize the synthesis of molecules that are most likely to be potent, a process known as virtual screening. ewadirect.com

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. mdpi.com This helps to de-prioritize compounds that are likely to have poor drug-like properties early in the discovery process, saving time and resources. nih.gov

The integration of HTS and cheminformatics creates a powerful, iterative cycle for efficient hit-to-lead discovery.

| Phase | Activity | Tools / Technology | Objective |

| 1. Screening | HTS of a large compound library | Robotic automation, microplate-based assays | Identify initial "hit" compounds with activity against the target. bmglabtech.com |

| 2. Data Analysis | Hit validation and clustering | Cheminformatics software, similarity algorithms | Remove false positives and group validated hits into structural families (e.g., an oxolane-sulfonamide cluster). nih.gov |

| 3. Model Building | Develop Quantitative Structure-Activity Relationship (QSAR) models | Machine learning, statistical analysis | Create a predictive model that links chemical structure to biological activity for the identified series. |

| 4. Virtual Screening | Screen a virtual library of designed analogs | In silico docking, predictive QSAR models | Prioritize the design and synthesis of new compounds with a high predicted probability of being potent and selective. ewadirect.com |

| 5. Synthesis & Testing | Synthesize prioritized compounds and test their activity | Medicinal Chemistry, biological assays | Validate the model's predictions and generate data for the next design-make-test-analyze cycle. |

This table describes a typical workflow integrating HTS and cheminformatics in an early-stage drug discovery project.

Analysis of the Patent Landscape and Intellectual Property in Oxolan 3 Ylmethanesulfonamide Research

Categorization and Trends in Patent Filings Related to Oxolan-3-ylmethanesulfonamide and its Analogues

Key Trends in Patent Filings:

Focus on Kinase Inhibition: A significant portion of patents involving sulfonamide derivatives, the class to which Oxolan-3-ylmethanesulfonamide belongs, are directed towards the inhibition of various protein kinases. These enzymes play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.

Neurological and Inflammatory Disorders: Another observable trend is the exploration of sulfonamide-based compounds for the treatment of neurological conditions and inflammatory diseases. The versatility of the sulfonamide functional group allows for the design of molecules that can interact with a variety of biological targets. nih.gov

Growth in filings for Substituted Heterocycles: There is a noticeable increase in patent applications for compounds that incorporate a heterocyclic moiety, such as the oxolane ring in Oxolan-3-ylmethanesulfonamide, attached to a sulfonamide core. This suggests that researchers are exploring these scaffolds to improve properties such as potency, selectivity, and pharmacokinetic profiles.

Interactive Data Table: Representative Patent Classifications for Sulfonamide Derivatives

| Patent Classification (IPC/CPC) | Description | Relevance to Oxolan-3-ylmethanesulfonamide Research |

| A61K 31/00 | Preparations for medical, dental, or toilet purposes containing organic active ingredients. uspto.gov | This broad classification encompasses pharmaceutical compositions containing the compound. |

| A61P 35/00 | Antineoplastic agents. | Indicates potential applications in cancer therapy, a common target for sulfonamide drugs. |

| C07D 307/00 | Heterocyclic compounds containing five-membered rings with one oxygen atom as the only hetero atom. | This classification is directly relevant to the oxolane (tetrahydrofuran) ring structure of the compound. |

| C07C 311/00 | Sulfonamides. | The core functional group of the compound falls under this classification. |

Note: This table is illustrative and based on general trends in sulfonamide patenting. Specific patents for Oxolan-3-ylmethanesulfonamide may fall under various classifications depending on their specific claims.

Examination of Structural Claims and Research Contributions within Patent Literature

A detailed examination of patent literature reveals the specific structural modifications and research contributions being protected. While patents for the exact "Oxolan-3-ylmethanesulfonamide" molecule may be limited, the claims in related patents often encompass a broader genus of structures that would include this compound.

Common Features of Structural Claims:

Markush Structures: Many patents in this area utilize Markush structures in their claims. This allows inventors to claim a large number of structurally related compounds by defining a core scaffold and then listing various possible substituents at different positions. For example, a patent might claim a genus of "substituted oxolane sulfonamides," where the substituent on the sulfonamide nitrogen and the substitution pattern on the oxolane ring are varied.

Stereochemistry: As the oxolane ring in Oxolan-3-ylmethanesulfonamide contains a chiral center, patent claims may specify a particular stereoisomer (R or S) if one is found to be more biologically active.

Salt and Prodrug Forms: To improve properties like solubility and bioavailability, patent applications frequently include claims for various pharmaceutically acceptable salts and prodrugs of the active compound.

The research contributions detailed within these patents often include data on the synthesis of the claimed compounds, their in vitro biological activity against specific targets (e.g., IC50 values against a particular kinase), and in some cases, in vivo efficacy in animal models of disease. This information, while aimed at securing intellectual property rights, also contributes to the broader scientific understanding of the structure-activity relationships of this class of compounds.

Impact of Intellectual Property on Academic Research Trajectories and Collaborative Opportunities

The patenting of novel chemical entities like Oxolan-3-ylmethanesulfonamide and its analogues has a profound impact on the landscape of academic research and the potential for collaboration with industry partners.

On one hand, the patent system is a crucial driver of innovation in the pharmaceutical sector. The prospect of obtaining exclusive rights to a new drug provides the financial incentive for companies to invest the substantial resources required for drug discovery and development. quarles.comnih.gov This can create opportunities for academic labs to license their discoveries to industry partners for further development and commercialization. pharmaceutical-technology.comworldpharmatoday.com

However, the presence of a dense patent landscape can also present challenges for academic researchers. The freedom to operate—the ability to conduct research without infringing on existing patents—can be a significant concern. Researchers may need to navigate a complex web of intellectual property rights, which can sometimes stifle innovation or direct research away from areas with heavy patent protection. nih.govresearchgate.net

Key Impacts on Academia and Collaboration:

Direction of Research: The potential for patentability can influence the research directions taken by academic labs, sometimes prioritizing projects with clear commercial potential over more fundamental, but less immediately patentable, research.

Collaboration Dynamics: Intellectual property considerations are a central element of academic-industry collaborations. Clear agreements on the ownership and licensing of any resulting patents are essential for a successful partnership. pharmaceutical-technology.com Delays or disagreements over these terms can hinder or even prevent valuable collaborations from forming.

Publication vs. Patenting: Academic researchers often face the dilemma of when to publish their findings versus when to file for patent protection. Premature public disclosure can jeopardize the novelty requirement for obtaining a patent, while delaying publication can slow the dissemination of scientific knowledge. nih.gov

Future Research Directions and Unexplored Avenues for Oxolan 3 Ylmethanesulfonamide

Innovations in Synthetic Methodologies and Scalability

The advancement of "Oxolan-3-ylmethanesulfonamide" from a laboratory curiosity to a viable therapeutic candidate hinges on the development of efficient, scalable, and sustainable synthetic routes. Current methodologies for synthesizing sulfonamides and oxolane derivatives provide a foundation, but future research should focus on several key innovations.

Furthermore, flow chemistry presents a significant opportunity for both scalability and safety. Continuous flow reactors can offer precise control over reaction parameters, leading to higher purity products and minimizing the risks associated with handling potentially hazardous reagents on a large scale. The development of a robust flow synthesis for "Oxolan-3-ylmethanesulfonamide" would be a critical step towards its industrial production.

Another area for innovation lies in the use of biomass-derived starting materials for the synthesis of the oxolane ring. researchgate.netnih.gov Leveraging renewable resources would not only enhance the sustainability of the synthesis but could also provide access to a diverse range of chiral oxolane precursors, allowing for the stereoselective synthesis of different isomers of "Oxolan-3-ylmethanesulfonamide" for structure-activity relationship (SAR) studies.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| One-Pot Synthesis | Reduced reaction steps, improved efficiency, less waste. | Development of novel catalysts, optimization of reaction conditions. |

| Flow Chemistry | Enhanced safety, scalability, and product purity. | Reactor design, optimization of flow parameters. |

| Biomass-Derived Starting Materials | Increased sustainability, access to chiral precursors. | Identification of suitable biomass sources, development of efficient conversion pathways. |

Advanced Computational Prediction and Experimental Validation Strategies

To accelerate the discovery process and reduce the reliance on costly and time-consuming traditional screening methods, future research on "Oxolan-3-ylmethanesulfonamide" should heavily integrate advanced computational and experimental validation strategies.

Computational Approaches:

Molecular Docking and Virtual Screening: In silico molecular docking studies can be employed to predict the binding affinity of "Oxolan-3-ylmethanesulfonamide" and its analogs against a wide array of biological targets. nih.govmdpi.com This can help in identifying potential mechanisms of action and prioritizing compounds for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to establish a mathematical relationship between the chemical structure of "Oxolan-3-ylmethanesulfonamide" derivatives and their biological activity. researchgate.net This can guide the rational design of more potent and selective analogs.

Machine Learning and Artificial Intelligence (AI): AI-powered platforms can analyze vast datasets to predict the pharmacokinetic and toxicological properties of "Oxolan-3-ylmethanesulfonamide" derivatives, aiding in the early identification of candidates with favorable drug-like properties. nih.gov

Experimental Validation:

Following computational predictions, rigorous experimental validation is crucial. High-throughput screening (HTS) can be utilized to test the activity of "Oxolan-3-ylmethanesulfonamide" against large panels of biological targets. Hits from HTS can then be further characterized using a battery of biophysical and biochemical assays to confirm target engagement and elucidate the mechanism of action. The integration of structure-based drug design with generative chemical language models represents a frontier in moving from a protein structure to novel, experimentally validated small-molecule ligands. researchgate.net

Exploration of Novel Biological Targets and Therapeutic Modalities

While the sulfonamide moiety is historically associated with antimicrobial activity through the inhibition of dihydropteroate (B1496061) synthase, the therapeutic potential of "Oxolan-3-ylmethanesulfonamide" is likely much broader. wikipedia.org Future research should aim to explore a diverse range of biological targets and therapeutic areas.

Heterocyclic compounds, including those with oxolane rings, are known to interact with a wide variety of biological targets and are key components in many approved drugs. ijrpr.commdpi.comderpharmachemica.com The structural diversity of these compounds allows for the fine-tuning of their chemical properties to interact with various biological targets. ijrpr.com Given the prevalence of the sulfonamide group in drugs for various conditions, including cancer, inflammation, and cardiovascular diseases, these areas represent fertile ground for investigation. wikipedia.orgclevelandclinic.org

Potential Therapeutic Areas and Targets:

Oncology: Many anticancer drugs incorporate sulfonamide or heterocyclic motifs. Investigating the effect of "Oxolan-3-ylmethanesulfonamide" on key cancer-related targets such as protein kinases, histone deacetylases, and topoisomerases could reveal novel therapeutic opportunities. elsevier.com

Neurodegenerative Diseases: The ability of small molecules to cross the blood-brain barrier is a critical factor in developing treatments for neurological disorders. The physicochemical properties of "Oxolan-3-ylmethanesulfonamide" should be evaluated for its potential to modulate targets implicated in diseases like Alzheimer's or Parkinson's.

Inflammatory and Autoimmune Diseases: Sulfonamides such as sulfasalazine are used in the treatment of inflammatory bowel disease. wikipedia.org Exploring the immunomodulatory properties of "Oxolan-3-ylmethanesulfonamide" could lead to new treatments for a range of inflammatory conditions.

Antiviral and Antifungal Applications: Beyond its potential antibacterial properties, the compound could be screened against a panel of viral and fungal pathogens to identify broader anti-infective applications.

Development of Advanced In Vitro and In Vivo Research Models

To gain a more accurate understanding of the biological effects of "Oxolan-3-ylmethanesulfonamide," it is imperative to move beyond traditional two-dimensional cell cultures and simplistic animal models. Future research should focus on the development and utilization of more physiologically relevant in vitro and in vivo systems.

Advanced In Vitro Models:

3D Organoids and Spheroids: These models more closely mimic the complex three-dimensional architecture and cellular heterogeneity of human tissues, providing a more predictive platform for assessing efficacy and toxicity. nih.govresearchgate.net For antimicrobial testing, 3D tissue models can better replicate biofilm properties and complex host-pathogen dynamics. mdpi.com

Organs-on-a-Chip: Microfluidic devices that recapitulate the structure and function of human organs offer a powerful tool for studying the pharmacokinetics and pharmacodynamics of "Oxolan-3-ylmethanesulfonamide" in a human-relevant context. researchgate.net

Innovative In Vivo Models:

Genetically Engineered Models: The use of genetically engineered animal models that more accurately reflect the genetic basis of human diseases can provide more reliable data on the in vivo efficacy of "Oxolan-3-ylmethanesulfonamide." nih.gov

Patient-Derived Xenografts (PDX): For oncology research, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can offer a more personalized assessment of therapeutic response.

In Vivo Imaging: Advanced imaging techniques can be used to non-invasively monitor the biodistribution of "Oxolan-3-ylmethanesulfonamide" and its effect on biological processes in real-time within a living organism, providing valuable insights into its mechanism of action. nih.gov

The adoption of these advanced models will be crucial for the successful translation of preclinical findings into the clinical setting. researchgate.netauctoresonline.org

Opportunities for Interdisciplinary Collaboration and Knowledge Exchange

The multifaceted nature of modern drug discovery necessitates a highly collaborative and interdisciplinary approach. The future development of "Oxolan-3-ylmethanesulfonamide" will be significantly enhanced by fostering partnerships between researchers from diverse fields.

Academia-Industry Collaborations: Partnerships between academic research institutions and pharmaceutical companies can bridge the gap between basic scientific discovery and clinical development. acs.org Such collaborations can provide access to specialized expertise, resources, and infrastructure that may not be available in a single organization.

Integration of Disciplines: Effective drug discovery requires the integration of knowledge from medicinal chemistry, biology, pharmacology, computational science, and clinical medicine. acs.orgparabolicdrugs.com Creating teams with diverse expertise will foster innovation and accelerate the research process.

Knowledge-Sharing Platforms: The establishment of open-access databases and collaborative platforms can facilitate the sharing of research data, methodologies, and findings related to "Oxolan-3-ylmethanesulfonamide" and related compounds. foonkiemonkey.co.ukpharmavoice.com This can help to avoid duplication of effort and stimulate new research directions. Platforms that use artificial intelligence to analyze shared data can further accelerate breakthroughs. drugdiscoverynews.com

By embracing a collaborative and open approach to research, the scientific community can more effectively and efficiently unlock the full therapeutic potential of "Oxolan-3-ylmethanesulfonamide."

Q & A

Basic Research Questions

Q. How is Oxolan-3-ylmethanesulfonamide synthesized, and what key parameters influence reaction yield?

- Methodological Answer : Synthesis typically involves sulfonylation of oxolane derivatives under anhydrous conditions. Key parameters include reaction temperature (optimal range: 0–5°C to prevent side reactions), stoichiometric ratios of sulfonyl chloride to the oxolane precursor (1.2:1 recommended), and solvent choice (e.g., dichloromethane for solubility). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product . Yield optimization requires rigorous monitoring via TLC and control of moisture, as hydrolysis of intermediates can reduce efficiency .

Q. What analytical techniques are recommended for characterizing Oxolan-3-ylmethanesulfonamide purity and structural integrity?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate; retention time ~8.2 min. Purity ≥98% is standard for research-grade material .

- NMR Spectroscopy : H NMR (DMSO-d6) should show distinct peaks for the oxolane ring (δ 3.5–4.0 ppm) and sulfonamide protons (δ 7.3–7.5 ppm). C NMR confirms the sulfonyl group (δ 44–46 ppm) .

- Mass Spectrometry : ESI-MS ([M+H]+) expected at m/z 238.1. Deviations >0.1 Da suggest impurities or incorrect adduct formation .

Q. What safety protocols are essential when handling Oxolan-3-ylmethanesulfonamide in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for sulfonamide resistance) and sealed goggles to prevent ocular exposure. Use fume hoods for synthesis steps involving volatile reagents .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via hazardous chemical protocols. Avoid skin contact due to potential sulfonamide sensitization .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when assigning stereochemistry to Oxolan-3-ylmethanesulfonamide derivatives?

- Methodological Answer :

- Comparative Analysis : Cross-validate NMR data with computational models (DFT calculations for predicted chemical shifts). For example, discrepancies in H coupling constants may indicate epimerization; use NOESY to confirm spatial proximity of protons .

- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals (solvent: ethanol/water mix) and analyzing diffraction data. Compare bond angles/Dihedral angles with literature analogs .

Q. What strategies optimize the scalability of Oxolan-3-ylmethanesulfonamide synthesis while maintaining enantiomeric excess?

- Methodological Answer :

- Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric sulfonylation. Monitor enantioselectivity via chiral HPLC (Chiralpak AD-H column) .

- Process Controls : Implement continuous-flow reactors to enhance mixing and temperature uniformity. Scale-down experiments (1–10 g batches) identify critical parameters (e.g., exothermicity risks) before pilot-scale production .

Q. How should researchers design experiments to investigate the biological activity of Oxolan-3-ylmethanesulfonamide derivatives against enzyme targets?

- Methodological Answer :

- Enzyme Assay Design : Use fluorescence-based assays (e.g., tryptophan quenching for binding studies) with recombinant enzymes (e.g., carbonic anhydrase II). Calculate IC50 values from dose-response curves (triplicate runs, ±SEM) .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified oxolane substituents (e.g., methyl, fluorine) and correlate inhibitory potency with steric/electronic parameters (Hammett plots) .

Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for reconciling inconsistent bioactivity data across multiple studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from peer-reviewed studies (PRISMA guidelines) and apply random-effects models to account for variability in assay conditions (e.g., pH, temperature). Use funnel plots to detect publication bias .

- Sensitivity Testing : Re-run disputed assays under standardized conditions (e.g., uniform cell lines, buffer systems) to isolate confounding variables .

Q. How can researchers validate computational docking predictions of Oxolan-3-ylmethanesulfonamide binding to protein targets?

- Methodological Answer :

- Experimental Cross-Validation : Compare docking scores (AutoDock Vina) with SPR (Surface Plasmon Resonance) binding constants (KD). Discrepancies >10% suggest force field inaccuracies or protein flexibility unaccounted for in simulations .

- Alanine Scanning Mutagenesis : Test binding affinity changes upon mutating predicted interaction residues (e.g., Lys125 in carbonic anhydrase). Loss of activity confirms computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.